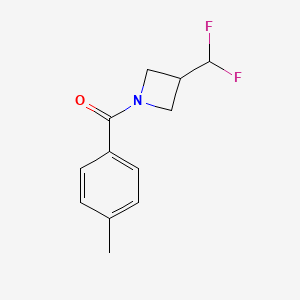
(3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid with a molecular weight of 277.32 g/mol and a chemical formula of C15H15F2NO.
Mecanismo De Acción
The mechanism of action of (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone is not well understood. However, it is believed to act as an inhibitor of enzymes such as proteases and kinases. It has also been shown to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
(3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and has potential use as an anticancer agent. It has also been shown to have anti-inflammatory properties and has potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone in lab experiments is its potential as a building block in the synthesis of various compounds. It has also been shown to have potential use as a ligand in metal-catalyzed reactions. However, one of the limitations of using (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone in lab experiments is its complex synthesis method, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for the study of (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone. One potential direction is the synthesis of new compounds using (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone as a building block. Another potential direction is the study of the mechanism of action of (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone to better understand its potential use as an anticancer agent and anti-inflammatory agent. Additionally, the use of (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone as a ligand in metal-catalyzed reactions can be further explored.
Métodos De Síntesis
The synthesis of (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction of 3-(Difluoromethyl)azetidine with p-tolualdehyde in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as ethanol or acetonitrile. The resulting product is then purified using column chromatography to obtain pure (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone.
Aplicaciones Científicas De Investigación
(3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone has potential applications in various fields of scientific research. It has been studied extensively for its use as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in organic synthesis reactions. Additionally, (3-(Difluoromethyl)azetidin-1-yl)(p-tolyl)methanone has been studied for its potential use as a ligand in metal-catalyzed reactions.
Propiedades
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c1-8-2-4-9(5-3-8)12(16)15-6-10(7-15)11(13)14/h2-5,10-11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIFANFKXILHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2837782.png)

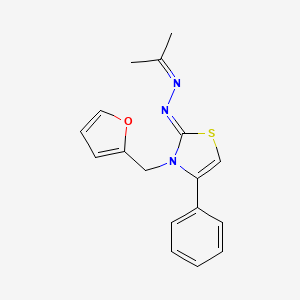
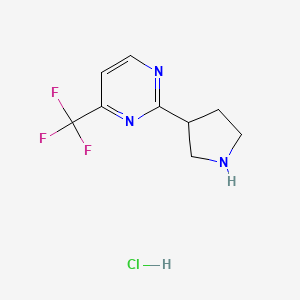
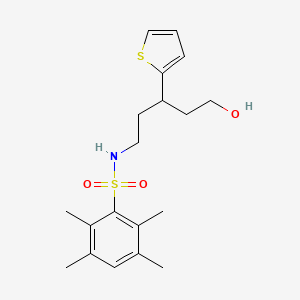
![1-(3,6-Dibromo-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2837787.png)

![1-[[1,3-Dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2837790.png)
![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2837793.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2837799.png)
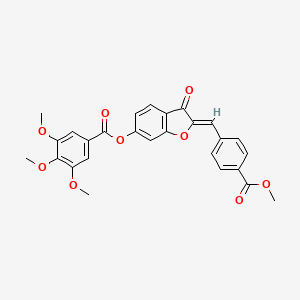
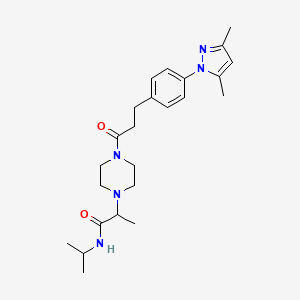

![6-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2837804.png)